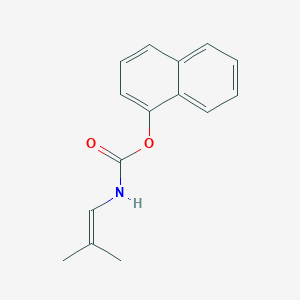
4-(6-methoxynaphthalen-1-yl)butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methoxynaphthalen-1-yl)butanoic Acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, characterized by a methoxy group at the 6-position and a butanoic acid moiety at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid typically involves the following steps:
Starting Material: The process begins with 6-methoxynaphthalene.
Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 4-(6-Hydroxynaphthalen-1-yl)butanoic Acid.
Reduction: 4-(6-Methoxynaphthalen-1-yl)butanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(6-Methoxynaphthalen-1-yl)butanoic Acid has several scientific research applications:
Medicinal Chemistry: It acts as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), which is implicated in drug resistance in castration-resistant prostate cancer.
Biological Studies: The compound is used in studies related to enzyme inhibition and the development of new therapeutic agents.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid involves its interaction with the enzyme aldo-keto reductase 1C3 (AKR1C3). By inhibiting this enzyme, the compound prevents the conversion of androgens to testosterone and dihydrotestosterone, which are crucial for the progression of prostate cancer . This inhibition is selective, meaning it does not significantly affect other enzymes in the aldo-keto reductase family.
Comparación Con Compuestos Similares
Nabumetone: A non-steroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure but different functional groups.
6-Methoxy-2-naphthaleneacetic Acid: Another naphthalene derivative with a methoxy group and an acetic acid moiety.
Uniqueness: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid is unique due to its specific inhibitory action on AKR1C3, making it a valuable compound in the treatment of prostate cancer. Its structural features also allow for various chemical modifications, enhancing its versatility in synthetic chemistry.
Propiedades
Número CAS |
31184-48-2 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
4-(6-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h2,4,6,8-10H,3,5,7H2,1H3,(H,16,17) |
Clave InChI |
WRWORCWLPMTPKX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC=C2)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


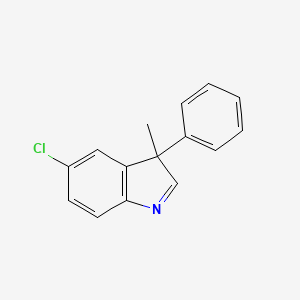
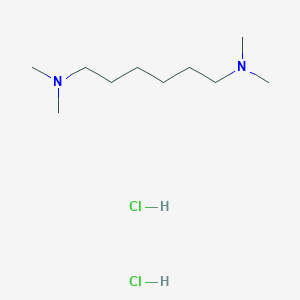

![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)
![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)
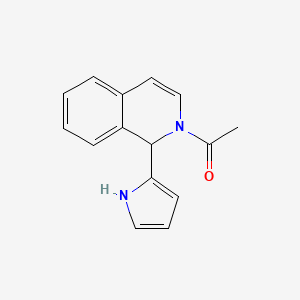
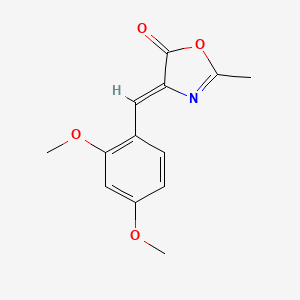



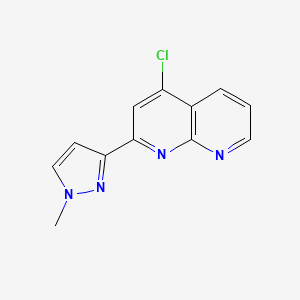
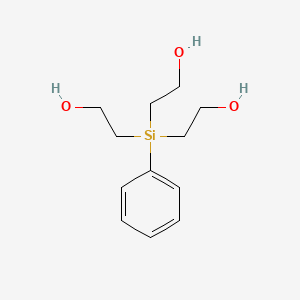
![2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid](/img/structure/B11868673.png)
